molecular formula C10H13N3S B14663652 5-Methyl-1-phenyl-1,3,5-triazinane-2-thione CAS No. 50978-86-4

5-Methyl-1-phenyl-1,3,5-triazinane-2-thione

Cat. No.: B14663652
CAS No.: 50978-86-4
M. Wt: 207.30 g/mol
InChI Key: SEUXPIQMBAKRFT-UHFFFAOYSA-N
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Description

5-Methyl-1-phenyl-1,3,5-triazinane-2-thione is a heterocyclic compound that belongs to the class of triazinanes It is characterized by a triazine ring with a thione group at the 2-position, a methyl group at the 5-position, and a phenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-phenyl-1,3,5-triazinane-2-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of a phenyl-substituted guanidine with a methyl-substituted isothiocyanate under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-phenyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-1-phenyl-1,3,5-triazinane-2-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-1-phenyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. Additionally, the compound can interact with DNA and RNA, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazinane-2,4,6-trithione: Similar structure but with three thione groups.

    1,3,5-Triazinane-2,4,6-trione: Contains three carbonyl groups instead of thione groups.

    1,3,5-Triazine-2,4,6-triamine (Melamine): Contains three amino groups.

Uniqueness

5-Methyl-1-phenyl-1,3,5-triazinane-2-thione is unique due to the presence of both a phenyl group and a methyl group, which influence its chemical reactivity and biological activity. The combination of these substituents with the thione group provides distinct properties compared to other triazinane derivatives .

Properties

CAS No.

50978-86-4

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

5-methyl-1-phenyl-1,3,5-triazinane-2-thione

InChI

InChI=1S/C10H13N3S/c1-12-7-11-10(14)13(8-12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,14)

InChI Key

SEUXPIQMBAKRFT-UHFFFAOYSA-N

Canonical SMILES

CN1CNC(=S)N(C1)C2=CC=CC=C2

Origin of Product

United States

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